molecular formula C16H15NO5S B5762459 2-Propenoic acid, 3-[3-[[(4-methoxyphenyl)sulfonyl]amino]phenyl]-, (2E)- CAS No. 1164548-55-3

2-Propenoic acid, 3-[3-[[(4-methoxyphenyl)sulfonyl]amino]phenyl]-, (2E)-

Cat. No.: B5762459
CAS No.: 1164548-55-3
M. Wt: 333.4 g/mol
InChI Key: UXTSMZTXAZRNPH-BJMVGYQFSA-N
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Description

The compound 2-Propenoic acid, 3-[3-[[(4-methoxyphenyl)sulfonyl]amino]phenyl]-, (2E)- (hereafter referred to as the target compound) is a synthetic α,β-unsaturated carboxylic acid derivative. Its structure features a propenoic acid backbone ((2E)-configuration) substituted with a phenyl ring at the β-position. This phenyl ring is further modified with a sulfonamide group (–SO₂–NH–) linked to a 4-methoxyphenyl moiety.

Properties

IUPAC Name

(E)-3-[3-[(4-methoxyphenyl)sulfonylamino]phenyl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO5S/c1-22-14-6-8-15(9-7-14)23(20,21)17-13-4-2-3-12(11-13)5-10-16(18)19/h2-11,17H,1H3,(H,18,19)/b10-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXTSMZTXAZRNPH-BJMVGYQFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701159623
Record name (2E)-3-[3-[[(4-Methoxyphenyl)sulfonyl]amino]phenyl]-2-propenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701159623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1164548-55-3
Record name (2E)-3-[3-[[(4-Methoxyphenyl)sulfonyl]amino]phenyl]-2-propenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1164548-55-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2E)-3-[3-[[(4-Methoxyphenyl)sulfonyl]amino]phenyl]-2-propenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701159623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenoic acid, 3-[3-[[(4-methoxyphenyl)sulfonyl]amino]phenyl]-, (2E)- typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Sulfonylamino Intermediate: The initial step involves the reaction of 4-methoxybenzenesulfonyl chloride with aniline to form 4-methoxyphenylsulfonyl aniline.

    Coupling with Propenoic Acid: The intermediate is then coupled with propenoic acid under basic conditions to form the desired product. This step often requires the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Propenoic acid, 3-[3-[[(4-methoxyphenyl)sulfonyl]amino]phenyl]-, (2E)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the propenoic acid moiety to a saturated carboxylic acid.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Nitration typically involves a mixture of nitric acid and sulfuric acid, while halogenation can be achieved using halogens like chlorine or bromine.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Saturated carboxylic acids.

    Substitution: Nitro or halogen-substituted derivatives.

Scientific Research Applications

Pharmaceutical Applications

1. Anticancer Activity
Research has indicated that compounds similar to 2-propenoic acid derivatives exhibit anticancer properties. For instance, studies have shown that certain sulfonamide derivatives can inhibit tumor growth by targeting specific cancer cell pathways. The presence of the methoxyphenyl group enhances the compound's efficacy against various cancer types.

Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that a related compound inhibited the proliferation of human breast cancer cells through apoptosis induction. The compound was tested in vitro and showed a significant reduction in cell viability at concentrations as low as 10 µM.

2. Anti-inflammatory Properties
The sulfonamide moiety in this compound has been linked to anti-inflammatory effects. Research suggests that such compounds can inhibit pro-inflammatory cytokines, providing potential therapeutic benefits for conditions like rheumatoid arthritis and other inflammatory diseases.

Data Table: Anti-inflammatory Activity of Related Compounds

Compound NameIC50 (µM)Target
Compound A12IL-6
Compound B8TNF-α
Compound C5COX-2

Material Science Applications

1. Polymer Chemistry
2-Propenoic acid derivatives are often used as monomers in polymerization processes. They can be polymerized to form polyacrylics, which are utilized in coatings, adhesives, and sealants due to their excellent adhesion properties and durability.

Case Study:
A study published in Polymer Science explored the use of this compound in creating a new class of water-resistant coatings. The resulting polymer exhibited superior adhesion and flexibility compared to traditional acrylic polymers.

Organic Synthesis Applications

1. Building Blocks for Synthesis
This compound serves as a versatile building block for synthesizing more complex organic molecules. Its ability to undergo various chemical reactions makes it valuable in synthetic organic chemistry.

Data Table: Synthetic Pathways Utilizing 2-Propenoic Acid Derivatives

Reaction TypeConditionsProduct
Michael AdditionBase-catalyzedβ-substituted carbonyls
Aldol CondensationAcidic conditionsβ-hydroxy carbonyls
Diels-AlderHeat/pressureCyclohexenes

Mechanism of Action

The mechanism of action of 2-Propenoic acid, 3-[3-[[(4-methoxyphenyl)sulfonyl]amino]phenyl]-, (2E)- involves its interaction with specific molecular targets and pathways. The compound’s sulfonylamino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. Additionally, the propenoic acid moiety can participate in conjugation reactions, affecting cellular processes.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The target compound belongs to a broader class of substituted cinnamic acid derivatives. Below is a comparison with structurally related compounds:

Table 1: Structural and Functional Group Comparison
Compound Name CAS Molecular Formula Key Substituents Functional Groups Present
Target Compound N/A C₁₇H₁₇NO₅S 3-(Sulfonamidophenyl), 4-methoxy Sulfonamide, α,β-unsaturated carboxylic acid
3-{(2-Methoxyphenyl)[(4-Methylphenyl)Sulfonyl]Amino}Propanoic Acid 103687-96-3 C₁₇H₁₉NO₅S 2-Methoxy, 4-methylphenyl sulfonamide Sulfonamide, carboxylic acid
Ethyl p-Methoxycinnamate 83834-12-2 C₁₂H₁₄O₃ 4-Methoxyphenyl, ethyl ester Ester, α,β-unsaturated carbonyl
trans-4-Hydroxycinnamic Acid (p-Coumaric Acid) 501-98-4 C₉H₈O₃ 4-Hydroxyphenyl Hydroxyl, carboxylic acid
4-Cyanocinnamic Acid 16642-94-7 C₁₀H₇NO₂ 4-Cyanophenyl Cyano, carboxylic acid
Key Observations :

Sulfonamide vs. Ester/Hydroxyl Groups: The target compound’s sulfonamide group (–SO₂–NH–) distinguishes it from esters (e.g., ethyl p-methoxycinnamate) and hydroxyl derivatives (e.g., p-coumaric acid). Sulfonamides are known for their stability and ability to participate in hydrogen bonding, which can enhance binding to biological targets . In contrast, ester groups (e.g., ethyl p-methoxycinnamate) are prone to hydrolysis under acidic or alkaline conditions, limiting their stability in certain environments .

Electronic Effects: The 4-methoxy group in the target compound is an electron-donating substituent, which may influence the electron density of the aromatic ring and the reactivity of the α,β-unsaturated system.

Physicochemical Properties

Table 2: Physicochemical Properties
Compound Name Molecular Weight (g/mol) logP (Predicted) Water Solubility Stability
Target Compound ~349.4 ~2.5 (moderate) Low Stable under recommended conditions (inferred)
3-{(2-Methoxyphenyl)[(4-Methylphenyl)Sulfonyl]Amino}Propanoic Acid 349.4 3.1 Insoluble Stable; sulfonamide resistance to hydrolysis
Ethyl p-Methoxycinnamate 206.24 2.8 Insoluble Hydrolyzes in acidic/basic media
p-Coumaric Acid 164.16 1.5 Moderate Oxidizes under UV light
Key Observations :
  • The sulfonamide-containing compounds (target and 103687-96-3) exhibit higher molecular weights and lower water solubility compared to simpler derivatives like p-coumaric acid.
  • Stability of the sulfonamide group contrasts with the hydrolytic instability of esters (e.g., ethyl p-methoxycinnamate) .

Biological Activity

2-Propenoic acid, specifically the compound 3-[3-[[(4-methoxyphenyl)sulfonyl]amino]phenyl]-, (2E)-, is a notable chemical entity with potential biological activities. This compound, characterized by its unique structural features, has been investigated for various pharmacological properties, particularly in the context of anti-inflammatory and anticancer activities.

Chemical Structure and Properties

  • Molecular Formula : C16H15NO5S
  • Molecular Weight : 333.36 g/mol
  • InChIKey : UXTSMZTXAZRNPH-BJMVGYQFSA-N

The compound's structure includes a propenoic acid backbone with a sulfonamide group and a methoxyphenyl substituent, which may contribute to its biological activities.

Anti-inflammatory Properties

Recent studies have highlighted the dual inhibition properties of compounds similar to 2-Propenoic acid in targeting cyclooxygenases (COX) and lipoxygenases (LOX), which are key enzymes in the inflammatory pathway. For instance, compounds with similar structural motifs have demonstrated significant inhibition of COX-1 and COX-2, with selectivity ratios comparable to established anti-inflammatory drugs like Meloxicam.

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)Selectivity Ratio
Meloxicam83.6857.141.46
Compound 3e56.4369.560.81

The introduction of specific substituents has been shown to enhance the selectivity and potency against these enzymes, indicating that modifications in the phenyl ring can lead to improved anti-inflammatory activity .

Anticancer Activity

The anticancer potential of related compounds has been explored extensively. For example, studies on derivatives of propenoic acid have revealed promising results against various cancer cell lines. The mechanisms often involve the induction of apoptosis and inhibition of cell proliferation.

A notable study indicated that compounds with similar structures exhibited significant antiproliferative activity against breast cancer cell lines, with IC50 values suggesting effective concentrations for therapeutic use:

CompoundCell Line TestedIC50 (μM)
Compound AMCF-725
Compound BMDA-MB-23130

These findings suggest that the compound may hold potential as a lead structure for developing new anticancer agents .

The biological activity of 2-Propenoic acid is attributed to its ability to modulate various signaling pathways involved in inflammation and cancer progression. The compound's interactions with COX enzymes suggest that it can effectively reduce the production of pro-inflammatory mediators such as prostaglandins.

Additionally, molecular docking studies have provided insights into the binding affinities of this compound towards target proteins involved in cancer signaling pathways, indicating strong interactions that may lead to therapeutic effects.

Case Studies

  • Study on Anti-inflammatory Effects : A comparative study evaluated several derivatives based on the propenoic acid framework for their anti-inflammatory effects using an animal model. The results indicated that certain derivatives significantly reduced edema and inflammatory markers compared to controls .
  • Anticancer Efficacy Assessment : In vitro assays demonstrated that specific analogs of this compound inhibited cell growth in human cancer cell lines by inducing apoptosis through caspase activation pathways .

Q & A

Q. What are the recommended methodologies for synthesizing (2E)-3-[3-[[(4-methoxyphenyl)sulfonyl]amino]phenyl]-2-propenoic acid, and how do reaction conditions influence stereochemical outcomes?

  • Methodological Answer : Synthesis typically involves a multi-step approach:
  • Step 1 : Sulfonamide formation via reaction of 3-aminophenylacrylic acid with 4-methoxyphenylsulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) .
  • Step 2 : Stereochemical control of the (2E)-configuration is achieved using catalytic asymmetric methods or selective crystallization. Polar aprotic solvents (DMF, DMSO) enhance sulfonylation efficiency .
  • Validation : Confirm stereochemistry via 1H^1H-NMR coupling constants (Jtrans_{trans} ≈ 15–16 Hz) and X-ray crystallography .

Q. How can researchers resolve discrepancies in predicted vs. experimental physicochemical properties (e.g., boiling point, logP) for this compound?

  • Methodological Answer :
  • Data Comparison : Cross-reference computational predictions (e.g., NIST Chemistry WebBook ) with experimental measurements. For example:
PropertyPredicted (NIST)Experimental (Literature)Source
Boiling Point405.4±14.0 °CNot reported
logP (log Kow)~3.2 (Calc.)Requires HPLC validation
  • Experimental Validation : Use HPLC (C18 column, acetonitrile/water gradient) to determine logP. Differential scanning calorimetry (DSC) can clarify thermal stability .

Q. What safety protocols are critical when handling this sulfonamide-containing acrylate in laboratory settings?

  • Methodological Answer :
  • PPE Requirements : Use nitrile gloves (tested against sulfonamides), ANSI Z87.1-certified safety goggles, and OV/AG/P99 respirators for aerosolized particles .
  • Ventilation : Conduct reactions in fume hoods with ≥100 ft/min face velocity to mitigate inhalation risks (OSHA 29 CFR 1910.1450) .

Advanced Research Questions

Q. How does the sulfonamide substituent influence the compound’s reactivity in Michael addition reactions, and what mechanistic insights support this?

  • Methodological Answer :
  • Electronic Effects : The electron-withdrawing sulfonamide group increases the electrophilicity of the α,β-unsaturated carbonyl, accelerating nucleophilic attack. DFT calculations (B3LYP/6-31G*) show a 12% reduction in LUMO energy compared to unsubstituted acrylates .
  • Kinetic Studies : Monitor reaction progress via in situ FTIR (C=O stretch at 1700 cm1^{-1}) and compare rate constants (kobs_{obs}) with control compounds .

Q. What strategies can address contradictory toxicity data (e.g., acute oral vs. dermal toxicity) reported in safety assessments?

  • Methodological Answer :
  • Data Harmonization : Re-evaluate conflicting classifications (e.g., H302 vs. H315 ) using OECD Test Guidelines 423 (acute oral) and 404 (dermal irritation).
  • In Silico Tools : Apply QSAR models (e.g., ECOSAR) to predict LD50_{50} values and cross-validate with in vitro assays (e.g., zebrafish embryo toxicity) .

Q. How can computational modeling predict the compound’s binding affinity to biological targets (e.g., cyclooxygenase-2) for anti-inflammatory applications?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina with COX-2 crystal structure (PDB ID 5KIR). Parameterize the sulfonamide group’s partial charges via Gaussian09 (B3LYP/6-31G*) .
  • MD Simulations : Conduct 100-ns simulations in GROMACS to assess binding stability (RMSD < 2.0 Å) and hydrogen-bond interactions with Tyr385/Ser530 .

Data Contradiction Analysis

Q. Why do different sources report conflicting values for polar surface area (PSA) and solubility, and how should researchers prioritize these data?

  • Resolution Strategy :
  • PSA Calculation : Compare methods—rule-based (e.g., Ertl’s algorithm ) vs. fragment-based (e.g., Schrodinger’s QikProp). Prioritize experimental PSA derived from chromatographic retention times .
  • Solubility : Reconcile discrepancies using shake-flask assays (pH 7.4 PBS) rather than predicted logS values .

Research Design Recommendations

  • Experimental Workflow :

    • Synthesize and characterize the compound using validated protocols .
    • Validate physicochemical properties experimentally .
    • Conduct mechanistic and toxicity studies using integrated computational/experimental approaches .
  • Key Citations :

    • NIST Chemistry WebBook for thermodynamic data .
    • ECHA guidelines for environmental risk assessment .

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